A Comprehensive Technical Guide to (R)-Methyl Morpholine-2-Carboxylate
A Comprehensive Technical Guide to (R)-Methyl Morpholine-2-Carboxylate
(R)-Methyl morpholine-2-carboxylate is a chiral heterocyclic building block of significant interest to researchers, particularly those in the fields of medicinal chemistry and drug development. Its rigid, saturated morpholine core, combined with the stereochemically defined carboxylate functional group, makes it a valuable scaffold for the synthesis of complex, biologically active molecules. This guide provides an in-depth overview of its chemical identity, properties, synthesis, applications, and safety considerations, designed for scientists and professionals in the pharmaceutical and chemical research sectors.
Chemical Identity and Key Identifiers
Precise identification of chemical compounds is critical for research and development. (R)-Methyl morpholine-2-carboxylate is most commonly available and referenced in its hydrochloride salt form due to its enhanced stability and handling characteristics.
| Identifier | Value | Source |
| Compound Name | (R)-Methyl morpholine-2-carboxylate hydrochloride | ChemScene[1] |
| CAS Number | 1352709-55-7 | ChemSrc[2] |
| Molecular Formula | C₆H₁₂ClNO₃ | BLD Pharm[3] |
| Molecular Weight | 181.62 g/mol | BLD Pharm[3] |
| IUPAC Name | methyl (2R)-morpholine-2-carboxylate;hydrochloride | ChemScene[1] |
| SMILES | COC(=O)[C@H]1CNCCO1.Cl | ChemScene[1] |
| InChI Key | DYMNXWIUMADROW-NUBCRITNSA-N | ChemSrc[2] |
It is important to distinguish this specific enantiomer and its salt from related compounds:
-
Methyl morpholine-2-carboxylate (racemic): CAS No. 135782-19-3[4]
-
Methyl morpholine-2-carboxylate hydrochloride (racemic): CAS No. 937063-34-8
Physicochemical and Spectroscopic Properties
While detailed experimental data for the free base is limited in publicly available literature, the properties of the hydrochloride salt are well-documented by commercial suppliers.
| Property | Value | Notes |
| Physical Form | Solid | [5] |
| Purity | Typically ≥97% | ChemSrc[2] |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | BLD Pharm[3] |
Synthesis and Stereoselective Control
The synthesis of chiral morpholines is a key area of research, as the stereochemistry of substituents on the morpholine ring often has a profound impact on biological activity.[6][7] The enantioselective synthesis of (R)-Methyl morpholine-2-carboxylate can be approached through several strategic pathways.
General Strategies for Morpholine Ring Formation
The construction of the morpholine ring system is typically achieved through the cyclization of vicinal amino alcohols or their derivatives.[8] Common methods include intramolecular Williamson ether synthesis or reductive amination of a suitable precursor.[9]
A prevalent approach involves the annulation of a 1,2-amino alcohol with a two-carbon electrophile, often leading to a morpholinone intermediate, which is subsequently reduced.[10]
Enantioselective Synthesis Pathway
Achieving the desired (R)-configuration at the C2 position requires a stereocontrolled synthetic route. One plausible and efficient approach is through an asymmetric hydrogenation of a prochiral enamine precursor. This methodology has been demonstrated to produce a variety of 2-substituted chiral morpholines with high enantioselectivity.[11]
The logical workflow for such a synthesis is outlined below:
Figure 1: General workflow for the enantioselective synthesis of (R)-Methyl morpholine-2-carboxylate.
Experimental Protocol: Asymmetric Hydrogenation Approach
The following is a generalized protocol based on established methods for the synthesis of chiral morpholines.[11]
-
Step 1: Synthesis of the Enamine Precursor:
-
A suitable β-keto ester is condensed with a protected ethanolamine derivative under dehydrating conditions to form the corresponding enamine. The choice of protecting groups is crucial for compatibility with subsequent reaction conditions.
-
-
Step 2: Asymmetric Hydrogenation:
-
The prochiral enamine is subjected to catalytic asymmetric hydrogenation.
-
Catalyst: A chiral phosphine ligand complexed with a transition metal (e.g., Rhodium or Ruthenium) is employed. The choice of ligand is critical for achieving high enantioselectivity.
-
Conditions: The reaction is typically carried out under a hydrogen atmosphere at elevated pressure in a suitable solvent (e.g., methanol, ethanol).
-
Causality: The chiral catalyst creates a chiral environment around the double bond of the enamine, leading to the preferential formation of one enantiomer of the resulting amine.
-
-
Step 3: Deprotection and Cyclization:
-
The protecting group on the ethanolamine moiety is removed.
-
The resulting amino alcohol undergoes intramolecular cyclization to form the morpholine ring. This step can often be acid- or base-catalyzed.
-
-
Step 4: Esterification (if necessary):
-
If the synthesis was carried out with a different ester group, transesterification to the methyl ester can be performed.
-
-
Step 5: Salt Formation:
-
The final product can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., diethyl ether, isopropanol) to facilitate isolation and improve stability.
-
Applications in Drug Discovery and Organic Synthesis
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7][12] Its presence can confer favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and blood-brain barrier permeability, which are critical for CNS-active compounds.[6]
(R)-Methyl morpholine-2-carboxylate serves as a versatile chiral building block for introducing the morpholine motif into larger molecules. The ester and the secondary amine functionalities provide two orthogonal handles for further chemical modification.
Figure 2: Key synthetic transformations of (R)-Methyl morpholine-2-carboxylate.
Protocol: N-Alkylation via Reductive Amination
Reductive amination is a robust method for the N-alkylation of secondary amines like (R)-Methyl morpholine-2-carboxylate.[9]
-
Materials:
-
(R)-Methyl morpholine-2-carboxylate (or its HCl salt, neutralized in situ)
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
-
Procedure:
-
Dissolve (R)-Methyl morpholine-2-carboxylate in the chosen anhydrous solvent. If starting from the hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Add the desired aldehyde or ketone to the solution.
-
Stir the mixture at room temperature for a short period to allow for the formation of the iminium ion intermediate.
-
Add the reducing agent portion-wise. The reaction is often mildly exothermic.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or crystallization.
-
Causality and Self-Validation: The use of a mild reducing agent like sodium triacetoxyborohydride is key to the success of this one-pot reaction. It is selective for the reduction of the iminium ion intermediate over the starting aldehyde or ketone, thus preventing the formation of unwanted alcohol byproducts and ensuring a high yield of the desired N-alkylated product.[9]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (R)-Methyl morpholine-2-carboxylate and its derivatives.
GHS Hazard Information (for the hydrochloride salt): [3]
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Precautionary Statements: [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a dry, cool, and well-ventilated area.
Conclusion
(R)-Methyl morpholine-2-carboxylate is a valuable and versatile chiral building block in modern organic synthesis and medicinal chemistry. Its well-defined stereochemistry and orthogonal functional groups provide a reliable platform for the construction of complex molecular architectures. A thorough understanding of its properties, stereoselective synthesis, and reactivity is essential for its effective application in the development of novel therapeutics and other advanced materials. The protocols and information presented in this guide offer a solid foundation for researchers and scientists working with this important chemical entity.
References
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Palczewski, J. A., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.[Link]
-
ChemSrc. (R)-methyl morpholine-2-carboxylate hydrochloride.[Link]
-
Wikipedia. Reductive amination.[Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry.[Link]
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PubChem. Methyl morpholine-2-carboxylate.[Link]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
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Royal Society of Chemistry. (2017). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.[Link]
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MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters.[Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.[Link]
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